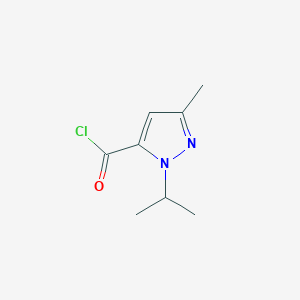

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

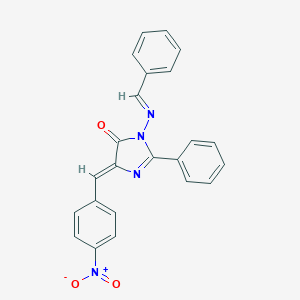

The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid to its corresponding amide was performed using the acid chloride in the presence of 2,3-diaminopyridine . These methods suggest that the synthesis of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could potentially involve similar cyclization reactions or functional group transformations starting from related pyrazole carboxylic acids.

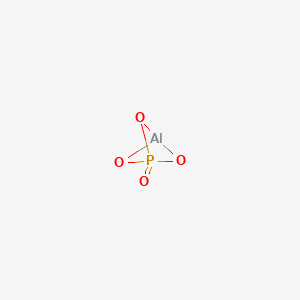

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of various 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were determined by X-ray diffraction, revealing the orientation of the phenyl ring and the presence of π-stacking interactions . These findings provide a basis for understanding the potential molecular structure of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride," which may exhibit similar intermolecular interactions and geometrical features.

Chemical Reactions Analysis

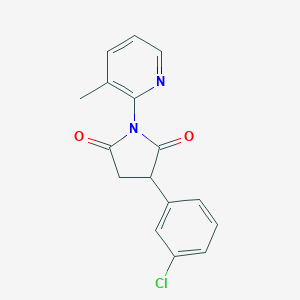

Pyrazole derivatives can undergo a range of chemical reactions. The functionalization reactions of pyrazole carboxylic acids and acid chlorides have been studied, demonstrating the formation of various products depending on the reaction conditions . Additionally, the use of novel ionic liquids as catalysts for tandem Knoevenagel–Michael reactions involving pyrazole derivatives has been reported . These studies indicate that "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could participate in similar functionalization reactions, potentially leading to a diverse array of products.

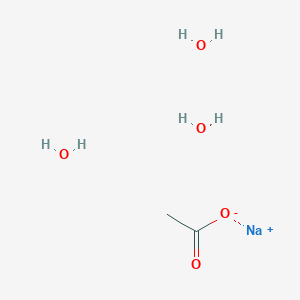

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. While the specific properties of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" are not detailed in the provided papers, the properties of related compounds can offer some predictions. For example, the presence of halogen substituents in the pyrazole derivatives studied in paper could affect their melting points, solubility, and reactivity. The introduction of an isopropyl group in the compound of interest may similarly influence its physical and chemical properties, such as hydrophobicity and steric effects on reactivity.

Applications De Recherche Scientifique

Synthesis and Functionalization

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is involved in various synthesis and functionalization processes. For example, it's used in the syntheses of pyrazoles with different, functionalized substituents. This includes the installation of various groups at specific carbon positions, leading to the formation of pyrazoles with different side chains, which can be used as ligands in further reactions (Grotjahn et al., 2002). Additionally, it's used in the synthesis of heterocyclic analogues of xanthone and xanthione, and pyrazol-4(7H)-ones and thiones, indicating its versatility in creating diverse molecular structures (Datterl et al., 2010).

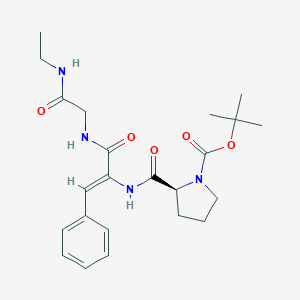

Ligand Preparation

The compound plays a significant role in the preparation of ligands. Its derivatization enables the formation of various ligating side chains, which are crucial in catalytic and binding applications. The placement of a ligating side chain on a ring carbon rather than on a ring nitrogen opens new possibilities for hydrogen bonding, depending on the steric environment created by the substituents at specific carbon positions (Grotjahn et al., 2002).

Photophysical Studies

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is also significant in the study of photophysical properties. The synthesis of novel pyrazolines with triphenyl and ester derivatives from this compound has allowed researchers to investigate the effects of solvent structure and polarity on absorption and fluorescence properties of these molecules. This kind of research is crucial for understanding the behavior of organic compounds in different environments, which can have applications in materials science and sensor development (Şenol et al., 2020).

Cyclization Reactions

The compound is involved in cyclization reactions, leading to the formation of various heterocyclic structures. These cyclization reactions are fundamental in the field of organic chemistry, as they enable the creation of complex molecules with potential applications in pharmaceuticals and material science (Akçamur et al., 1997).

Anticancer Activity

Research has been conducted on the synthesis and anticancer activity of new heterocyclic compounds based on derivatives of 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride. These studies are pivotal in the discovery and development of new anticancer agents, highlighting the medicinal chemistry applications of this compound (Metwally et al., 2016).

Propriétés

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMQKJMNZZCDSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568147 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

CAS RN |

133639-29-9 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.